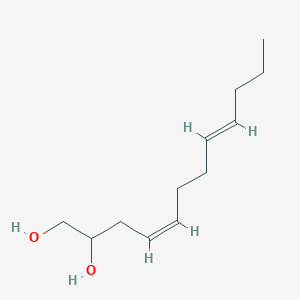
(4Z,8E)-Dodeca-4,8-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is an organic compound characterized by its unique structure, which includes two double bonds and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol can be achieved through several methods. One common approach involves the selective reduction of dodeca-4,8-diyne-1,2-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions to ensure the formation of the desired (4Z,8E) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be carefully monitored to maintain the selectivity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,8E)-Dodeca-4,8-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of dodeca-4,8-diene-1,2-dione.
Reduction: Formation of dodecane-1,2-diol.
Substitution: Formation of dodeca-4,8-diene-1,2-dichloride or dodeca-4,8-diene-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
(4Z,8E)-Dodeca-4,8-diene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4Z,8E)-Dodeca-4,8-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,8E)-Dodeca-4,8-diene-1-one: Similar structure but with a ketone group instead of hydroxyl groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dione: Similar structure but with two ketone groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dichloride: Similar structure but with chlorine atoms replacing the hydroxyl groups.
Uniqueness
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is unique due to the presence of both hydroxyl groups and double bonds, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
15786-28-4 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(4Z,8E)-dodeca-4,8-diene-1,2-diol |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8- |
InChI-Schlüssel |
HSPMOWPUOOGIDA-PXJZJIAOSA-N |
Isomerische SMILES |
CCC/C=C/CC/C=C\CC(CO)O |
Kanonische SMILES |
CCCC=CCCC=CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


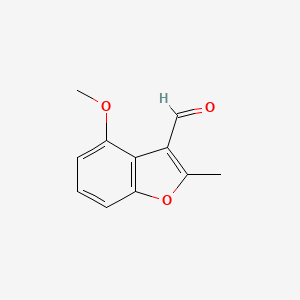

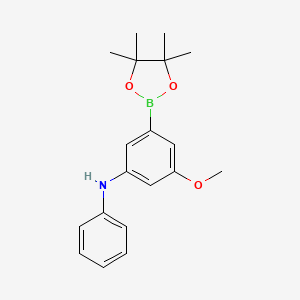
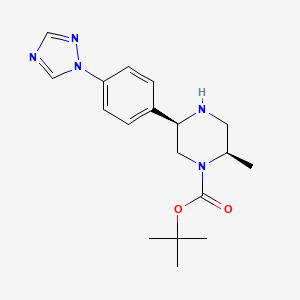
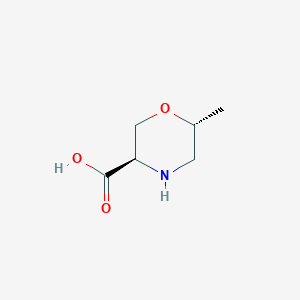
![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
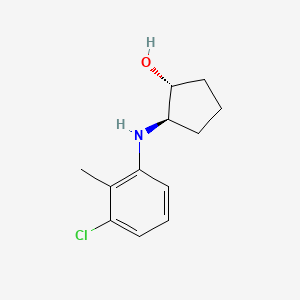
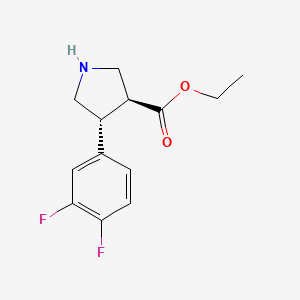
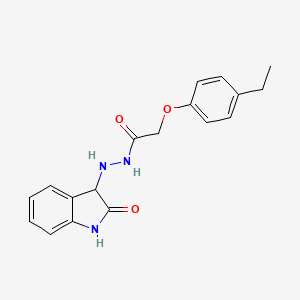
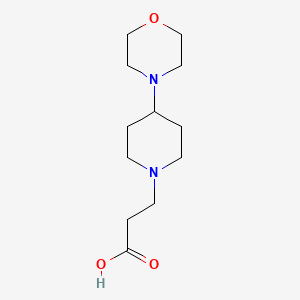
![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)
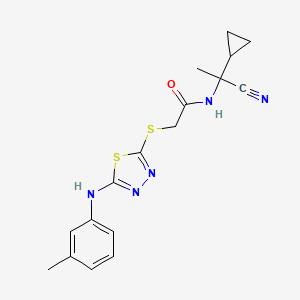
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
